1-Bromo-2,2-dimethylheptane
Description
Structural Characterization and Positional Isomerism within Branched Alkyl Halide Systems
The structure of 1-Bromo-2,2-dimethylheptane consists of a seven-carbon heptane (B126788) chain with two methyl groups on the second carbon and a bromine atom on the first. fluorochem.co.uk This specific arrangement distinguishes it from its numerous structural isomers.
Alkyl halides, such as those with the formula C₉H₁₉Br, exhibit extensive isomerism, which can be categorized as chain isomerism or positional isomerism. chemistnotes.comquora.com
Chain Isomerism: Isomers differ in the branching of the carbon skeleton. For example, 1-bromo-nonane is a straight-chain isomer, while this compound is a branched-chain isomer. savemyexams.com This branching affects physical properties like boiling point; branched isomers tend to be more compact, leading to weaker van der Waals forces and lower boiling points compared to their straight-chain counterparts. freechemistryonline.compdx.edu
Positional Isomerism: Isomers have the same carbon skeleton but differ in the position of the halogen atom. quora.comsavemyexams.com For instance, 2-bromo-2-methylheptane would be a tertiary alkyl halide isomer, which would exhibit markedly different reactivity compared to the primary halide this compound.
The classification of alkyl halides as primary (1°), secondary (2°), or tertiary (3°) is determined by the number of alkyl groups attached to the carbon atom bearing the halogen and is fundamental to predicting their reaction pathways. chemistnotes.comfreechemistryonline.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉Br |
| Molecular Weight | 207.15 g/mol |
| CAS Number | 1482049-91-1 |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCCC(C)(C)CBr |
| InChI Key | XNXJHMKSKVOZRR-UHFFFAOYSA-N |
Data sourced from PubChem and Fluorochem. nih.govfluorochem.co.uk
Theoretical Significance as a Model Compound for Reactivity and Synthetic Investigations
This compound is of significant theoretical interest precisely because its structure challenges simple predictions of reactivity. Its neopentyl-like configuration, with substantial branching near the functional group, makes it an excellent model for studying the interplay of steric and electronic effects in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions:
Sₙ2 Mechanism: Primary alkyl halides typically favor the Sₙ2 pathway, which involves a single step where the nucleophile attacks the carbon atom as the leaving group departs. ncert.nic.inuci.edu However, in this compound, the bulky 2,2-dimethyl groups create severe steric hindrance, blocking the required backside attack of the nucleophile. This makes the Sₙ2 reaction extremely slow, to the point of being practically unreactive under normal conditions. spcmc.ac.infiveable.mevaia.com This resistance to Sₙ2 reactions is a hallmark of neopentyl halides. fiveable.me
Sₙ1 Mechanism: The Sₙ1 mechanism, which proceeds through a carbocation intermediate, is also disfavored. This pathway would require the formation of a highly unstable primary carbocation upon the departure of the bromide ion. stackexchange.comquora.com While this carbocation could potentially rearrange to a more stable tertiary carbocation via a hydride or methyl shift, the initial formation of the primary carbocation represents a significant energy barrier, making the direct Sₙ1 reaction very slow. stackexchange.comquora.com
Because both primary substitution pathways are inhibited, this compound is generally unreactive in standard nucleophilic substitution reactions, often leading to low yields or requiring specialized conditions. stackexchange.com Studies on similar neopentyl halides have shown that under certain conditions, such as photostimulation, they can react with specific nucleophiles via a radical-based SRN1 mechanism. zendy.io
Other Synthetic Reactions: The compound can participate in other types of reactions typical for alkyl halides. For instance, it can be used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. mnstate.edumasterorganicchemistry.com This creates a highly reactive organometallic compound where the carbon atom bonded to magnesium becomes strongly nucleophilic, enabling the formation of new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. masterorganicchemistry.com
Table 2: Reactivity of Alkyl Halides in Nucleophilic Substitution
| Alkyl Halide Type | Sₙ1 Reactivity | Sₙ2 Reactivity | Example |
|---|---|---|---|
| Methyl | Very Low | Very High | Bromomethane |
| Primary (1°) | Low | High | 1-Bromobutane |
| Secondary (2°) | Moderate | Moderate | 2-Bromobutane |
| Tertiary (3°) | High | Very Low | 2-Bromo-2-methylpropane (B165281) |
| Neopentyl-type (1°) | Very Low (Rearrangement possible) | Very Low (Sterically hindered) | 1-Bromo-2,2-dimethylpropane (B145997) |
This table illustrates general reactivity trends. uci.eduspcmc.ac.in
Overview of Current Research Trends Relevant to Organobromine Compounds
Research involving organobromine compounds is diverse, spanning industrial applications, environmental science, and fundamental chemistry.
Flame Retardants: A major application of organobromine compounds is as flame retardants. They are added to plastics, textiles, and electronics to reduce flammability and comply with stringent fire safety regulations. marketresearchfuture.comreanin.com However, environmental and health concerns associated with some brominated flame retardants have spurred research into developing safer, more sustainable alternatives. marketresearchfuture.com
Pharmaceuticals and Agrochemicals: The unique properties of the carbon-bromine bond are utilized in the synthesis of pharmaceuticals and agrochemicals. The bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. reanin.com
Environmental Fate and Natural Occurrence: There is growing interest in the environmental impact of organobromine compounds. Many are classified as persistent organic pollutants (POPs) that accumulate in the environment and food chains. dioxin20xx.orgresearchgate.net Research focuses on understanding their distribution, degradation pathways, and toxic effects. dioxin20xx.orgthermofisher.com Concurrently, studies have identified a wide variety of naturally produced organobromine compounds in marine and terrestrial ecosystems, highlighting the complex biogeochemical cycle of bromine. researchgate.netthermofisher.com
Synthetic Methodology: Organobromine compounds remain crucial intermediates in organic synthesis. Ongoing research aims to develop more efficient and selective methods for their preparation and to expand their utility in complex molecule synthesis, particularly in cross-coupling reactions. reanin.com
Structure
3D Structure
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
1-bromo-2,2-dimethylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-5-6-7-9(2,3)8-10/h4-8H2,1-3H3 |
InChI Key |
XNXJHMKSKVOZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2,2 Dimethylheptane
Direct Halogenation Strategies
Direct halogenation offers a pathway to convert an alkane into an alkyl halide. For the synthesis of 1-bromo-2,2-dimethylheptane, this involves the bromination of 2,2-dimethylheptane (B94757).
Free Radical Bromination of 2,2-Dimethylheptane
The reaction of alkanes with bromine in the presence of ultraviolet (UV) light or heat proceeds through a free-radical chain mechanism. byjus.com This method is particularly effective for bromination due to the high selectivity of the bromine radical. ucalgary.ca
The process is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) by UV light or heat, generating two bromine radicals (Br•). byjus.com This initiation step requires an input of energy to break the relatively weak Br-Br bond.
Initiation Step: Br₂ + hν (light) → 2 Br•
Once formed, the highly reactive bromine radical abstracts a hydrogen atom from the 2,2-dimethylheptane molecule to form hydrogen bromide (HBr) and an alkyl radical. The stability of the resulting alkyl radical is a crucial factor in determining the regioselectivity of the reaction. The order of stability for alkyl radicals is tertiary > secondary > primary. organicchemistrytutor.com In the case of 2,2-dimethylheptane, hydrogen abstraction can occur at various positions, leading to different radical intermediates.
| Position of Hydrogen Abstraction | Type of Radical Formed | Relative Stability |
| Carbon 1 | Primary | Least Stable |
| Carbon 3 | Secondary | More Stable |
| Carbon 4 | Secondary | More Stable |
| Carbon 5 | Secondary | More Stable |
| Carbon 6 | Secondary | More Stable |
| Carbon 7 | Primary | Least Stable |
This table illustrates the potential radical intermediates formed during the free radical bromination of 2,2-dimethylheptane.
The reaction proceeds via a chain reaction mechanism involving two key propagation steps that repeat numerous times. byjus.com
Propagation Steps:
A bromine radical abstracts a hydrogen atom from 2,2-dimethylheptane to form an alkyl radical and HBr.
The newly formed alkyl radical reacts with a molecule of Br₂ to yield the alkyl bromide product and a new bromine radical, which can then continue the chain.
The chain reaction is concluded by termination steps, where two radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. byjus.com
Termination Steps:
Br• + Br• → Br₂
R• + R• → R-R
R• + Br• → R-Br
Free radical bromination is known for its high regioselectivity, favoring the abstraction of hydrogen atoms that lead to the formation of the most stable radical intermediate. ucalgary.ca According to the Hammond postulate, the transition state for the endothermic hydrogen abstraction by a bromine radical resembles the products (the alkyl radical and HBr). masterorganicchemistry.com This means the stability of the resulting radical has a significant influence on the activation energy of the reaction.
For 2,2-dimethylheptane, while there are multiple secondary hydrogens, abstraction of a primary hydrogen at the C1 position is required to form this compound. Although the formation of a primary radical is less favorable than a secondary radical, the statistical abundance of primary hydrogens can influence the product distribution to some extent. However, due to the significant difference in stability between primary and secondary radicals, the formation of secondary brominated isomers is generally favored. To optimize the yield of the desired 1-bromo product, reaction conditions can be controlled, for instance, by using a high concentration of the alkane relative to bromine to minimize polyhalogenation.
Hydrobromination Reactions of Alkene Precursors
An alternative and often more selective method for the synthesis of this compound is the hydrobromination of a suitable alkene precursor. The logical precursor for this synthesis is 2,2-dimethylhept-1-ene.
Anti-Markovnikov Addition via Radical Mechanisms
The addition of hydrogen bromide (HBr) to an unsymmetrical alkene can proceed via two different mechanisms, leading to different constitutional isomers. In the presence of peroxides (ROOR) or UV light, the reaction follows a free-radical chain mechanism, resulting in the anti-Markovnikov product. chemistrysteps.comlibretexts.org This is in contrast to the electrophilic addition of HBr in the absence of radical initiators, which follows Markovnikov's rule. chemistrysteps.com
The anti-Markovnikov addition is initiated by the homolytic cleavage of the peroxide, which then reacts with HBr to generate a bromine radical. chemistrysteps.com
Initiation Steps:
RO-OR + hν (light) or Δ (heat) → 2 RO•
RO• + H-Br → RO-H + Br•
The bromine radical then adds to the double bond of the alkene. This addition occurs at the less substituted carbon (C1 of 2,2-dimethylhept-1-ene) to form the more stable radical intermediate on the more substituted carbon (a secondary radical at C2). youtube.com
Propagation Steps:
Br• + CH₂(C(CH₃)₂)(CH₂)₄CH₃ → •CH(Br)CH₂(C(CH₃)₂)(CH₂)₄CH₃ (Addition to the double bond)
•CH(Br)CH₂(C(CH₃)₂)(CH₂)₄CH₃ + H-Br → CH₂(Br)CH₂(C(CH₃)₂)(CH₂)₄CH₃ + Br• (Hydrogen abstraction)
The newly generated bromine radical can then participate in another cycle of the propagation steps. The reaction is terminated by the combination of any two radical species present in the reaction mixture.
Markovnikov Addition via Ionic Mechanisms
The synthesis of this compound can theoretically be achieved via the Markovnikov addition of hydrogen bromide (HBr) to 2,2-dimethylhept-1-ene. This reaction proceeds through an ionic mechanism involving the formation of a carbocation intermediate.
The electrophilic addition is initiated by the attack of the alkene's pi electrons on the hydrogen atom of HBr. masterorganicchemistry.com This results in the formation of a carbocation on the more substituted carbon atom, in accordance with Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms. chemistrysteps.com In the case of 2,2-dimethylhept-1-ene, this would lead to the formation of a tertiary carbocation at the C2 position.
However, the formation of a primary carbocation at the C1 position is highly unfavorable due to its instability. The subsequent attack of the bromide ion on the tertiary carbocation would yield the desired product, this compound.
It is important to note that reactions involving carbocation intermediates are susceptible to rearrangements, where a hydride or alkyl group migrates to form a more stable carbocation. masterorganicchemistry.com In the case of the tertiary carbocation formed from 2,2-dimethylhept-1-ene, a rearrangement is unlikely as it is already a stable carbocation.
The general reaction is as follows:
CH₃(CH₂)₄C(CH₃)₂CH=CH₂ + HBr → CH₃(CH₂)₄C(CH₃)₂CH₂Br
Table 1: Reaction Parameters for Markovnikov Addition of HBr to an Alkene (Analogous System)
| Parameter | Condition | Rationale |
| Reagent | HBr (in a non-polar solvent or concentrated aqueous solution) | Provides the electrophile (H⁺) and the nucleophile (Br⁻). docbrown.info |
| Solvent | Non-polar (e.g., pentane) or polar aprotic | Non-polar solvents favor the ionic mechanism. masterorganicchemistry.com |
| Temperature | Typically low | To minimize side reactions. |
| Catalyst | None required | The reaction is typically self-catalyzed by the acidic nature of HBr. |
It is crucial to avoid conditions that favor a free-radical mechanism, such as the presence of peroxides, as this would lead to the anti-Markovnikov product, 2-bromo-2,2-dimethylheptane. chemistrysteps.com
Alternative Synthetic Routes Involving Functional Group Transformation
A common and effective method for the synthesis of this compound is the conversion of the corresponding primary alcohol, 2,2-dimethylheptan-1-ol. Several reagents can be employed for this transformation, with hydrobromic acid (HBr) and phosphorus tribromide (PBr₃) being prominent examples.
Reaction with HBr:
The reaction of a primary alcohol with HBr proceeds through a nucleophilic substitution mechanism. youtube.com Due to the primary nature of the alcohol, an Sₙ2 mechanism is generally favored. However, the neopentyl-like structure of 2,2-dimethylheptan-1-ol introduces significant steric hindrance at the β-carbon, which can impede the backside attack required for an Sₙ2 reaction. reddit.com
Under forcing conditions, such as heating, an Sₙ1 mechanism might be initiated. libretexts.org This would involve the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to form a primary carbocation. This primary carbocation would then be highly prone to a 1,2-methyl shift to form a more stable tertiary carbocation, leading to the formation of 2-bromo-2-methylheptane as a major rearranged product. doubtnut.com
Reaction with PBr₃:
Phosphorus tribromide is often a preferred reagent for converting primary and secondary alcohols to alkyl bromides as it typically avoids carbocation rearrangements. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism. The alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack. masterorganicchemistry.com
Despite the steric hindrance in 2,2-dimethylheptan-1-ol, the use of PBr₃ is a more promising route to selectively obtain this compound without rearrangement, although the reaction rate might be slow. reddit.com
Table 2: Comparison of Reagents for the Conversion of 2,2-dimethylheptan-1-ol to this compound
| Reagent | Mechanism | Likelihood of Rearrangement | Key Considerations |
| HBr | Sₙ1/Sₙ2 | High (via Sₙ1) | Steric hindrance may disfavor Sₙ2, while Sₙ1 conditions would lead to rearrangement. reddit.comlibretexts.org |
| PBr₃ | Sₙ2 | Low | Generally avoids rearrangements, but the reaction may be slow due to steric hindrance. chemistrysteps.commasterorganicchemistry.com |
| NBS | (with a phosphine) | Low | Can be a milder alternative to PBr₃. |
The synthesis of this compound from other halogenated heptane (B126788) isomers is theoretically possible but often synthetically challenging and less direct than the aforementioned methods. Such transformations would likely involve a multi-step process.
For instance, one could envision a dehydrohalogenation of a suitable di- or tri-halogenated heptane to generate an alkene, which could then be subjected to a hydrobromination reaction. However, controlling the regioselectivity of both the elimination and addition steps to yield the desired product would be a significant challenge.
Another possibility involves isomerization reactions, potentially through the formation of an organometallic intermediate, followed by quenching with a bromine source. However, achieving clean isomerization to the desired this compound from a more stable secondary or tertiary bromide would be thermodynamically unfavorable.
Due to the complexity and likely low yields, these routes are generally not the preferred methods for the synthesis of this compound.
Advanced Synthetic Approaches and Reaction Environment Control
For example, the bromination of alcohols using reagents like triphenylphosphine (B44618) and carbon tetrabromide has been successfully implemented in a continuous flow setup. researchgate.net This approach allows for precise control of reaction temperature and residence time, which can be crucial in minimizing side reactions and improving the yield of the desired product. The synthesis of alkyl bromides from sulfides has also been achieved using continuous flow, showcasing the versatility of this technique. uco.es
Given the potential for rearrangement reactions in the synthesis of this compound, particularly when using HBr, a continuous flow reactor could offer better control over reaction conditions to favor the desired kinetic product over the thermodynamically favored rearranged product.
Table 3: Potential Advantages of Continuous Flow Synthesis for this compound
| Feature | Advantage in this Synthesis |
| Precise Temperature Control | Minimizes thermal decomposition and side reactions. |
| Short Residence Times | Can potentially suppress rearrangement pathways by limiting the lifetime of carbocation intermediates. |
| Enhanced Mixing | Ensures efficient reaction between reagents, potentially increasing reaction rates. |
| Improved Safety | Handling of hazardous reagents like PBr₃ is safer in a closed, automated system. |
For the specific molecule of this compound, the carbon atom bearing the bromine (C1) is not a stereocenter as it is bonded to two hydrogen atoms. Similarly, the quaternary carbon at C2 is also not a stereocenter. Therefore, in the absence of any pre-existing stereocenters in the heptane chain, the synthesis of this compound does not involve the creation of stereoisomers.
However, if the starting material were to contain a stereocenter elsewhere in the heptane chain, it would be crucial to consider the stereochemical outcome of the chosen synthetic route. For instance, in the conversion of an alcohol to an alkyl bromide:
Sₙ2 reactions , such as those with PBr₃, proceed with inversion of configuration at the reaction center. masterorganicchemistry.com
Sₙ1 reactions , proceeding through a planar carbocation intermediate, would lead to a racemic mixture if a new stereocenter is formed. chemistrysteps.com
While not directly applicable to the achiral this compound, these principles are fundamental in the synthesis of more complex, chiral molecules.
Reactivity and Mechanistic Investigations of 1 Bromo 2,2 Dimethylheptane
Elimination Reaction Pathways
Elimination reactions, which result in the formation of an alkene, typically require the removal of a leaving group and a proton from an adjacent carbon atom (a β-hydrogen). The structure of 1-bromo-2,2-dimethylheptane places unique constraints on these pathways.
Bimolecular Elimination (E2) Reactions
The E2 mechanism is a concerted, one-step process where a base removes a β-hydrogen at the same time as the leaving group departs. libretexts.orgmasterorganicchemistry.com This mechanism is common for alkyl halides when treated with a strong base. amazonaws.com However, for an E2 reaction to occur, the presence of at least one hydrogen atom on the carbon adjacent (beta) to the carbon bearing the leaving group is an absolute requirement.
In the case of this compound, the alpha-carbon is the CH₂ group bonded to the bromine. The adjacent beta-carbon is the C2 quaternary carbon, which is bonded to two methyl groups and the rest of the heptane (B126788) chain. Crucially, this beta-carbon has no hydrogen atoms attached to it. Therefore, this compound cannot undergo a bimolecular (E2) beta-elimination reaction.
While inapplicable to this compound itself, it is a general principle that the efficiency and outcome of E2 reactions are highly dependent on the strength and size of the base. amazonaws.com A strong base is necessary to facilitate the concerted removal of the proton and leaving group. pearson.com Furthermore, the steric properties of both the substrate and the base can influence the reaction. A sterically hindered substrate, like this compound, would pose a significant challenge for a base to approach a β-hydrogen, had one been present. youtube.com
The E2 mechanism has a strict stereoelectronic requirement. The reaction proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar conformation. libretexts.orgchemistrysteps.comlibretexts.orgucalgary.ca This geometry, where the H-C-C-Br dihedral angle is 180°, allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the alkene product. ucalgary.calibretexts.org This staggered conformation is also energetically favorable, lowering the activation energy of the transition state. amazonaws.comlibretexts.org Any substrate that can undergo an E2 reaction must be able to adopt this specific spatial arrangement.
When an alkyl halide possesses multiple, non-equivalent β-hydrogens, the E2 reaction can lead to a mixture of alkene products (regioisomers). The distribution of these products is governed by principles known as Zaitsev's and Hofmann's rules.
Zaitsev's Rule : This rule states that the major product of an elimination reaction is typically the more substituted, and therefore more thermodynamically stable, alkene. chemistrysteps.comlibretexts.org This outcome is generally favored when using a small, strong base, such as sodium ethoxide. chemistrysteps.com
Hofmann Product : The formation of the less substituted alkene, known as the Hofmann product, is favored under specific conditions. masterorganicchemistry.com This often occurs when a sterically bulky base, like potassium tert-butoxide, is used. masterorganicchemistry.comchemistrysteps.com The large base more easily abstracts a proton from the less sterically hindered β-carbon. youtube.comchemistrysteps.com
Again, as this compound lacks any β-hydrogens, it cannot form an alkene via the E2 pathway, and these regiochemical rules are not directly applicable to its reactivity.
Unimolecular Elimination (E1) Reactions
The E1 mechanism is a two-step pathway that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.orgchemistrysteps.comchemicalnote.com In the second step, a weak base removes a β-hydrogen, leading to the formation of an alkene. libretexts.orgchemicalnote.com
Similar to the E2 reaction, a direct E1 elimination is not possible for this compound because the carbon adjacent to the leaving group has no hydrogens to eliminate. However, an E1 reaction can occur following the carbocation rearrangement described in the SN1 pathway.
The reaction sequence would be as follows:
Carbocation Formation (Slow) : The bromide ion slowly departs, forming an unstable primary carbocation.
Carbocation Rearrangement : A rapid 1,2-alkyl shift occurs, moving a methyl group and creating a much more stable tertiary carbocation at the C2 position.
Deprotonation (Fast) : A weak base (such as the solvent) removes a proton from a carbon adjacent to the newly formed carbocationic center. This rearranged tertiary carbocation has β-hydrogens on C3 and on the migrated methyl group, allowing for elimination to proceed.
This E1 pathway is in direct competition with the SN1 reaction, where the rearranged carbocation would instead be attacked by a nucleophile. chemistrysteps.com Higher temperatures generally favor the E1 elimination over the SN1 substitution. Because the E1 reaction proceeds through the most stable carbocation intermediate, it typically follows Zaitsev's rule, yielding the most substituted alkene as the major product. chemistrysteps.com
Carbocation Intermediates in E1 Pathways
The unimolecular elimination (E1) reaction of this compound is initiated by the departure of the bromide leaving group to form a carbocation. However, the initially formed primary carbocation is highly unstable and not likely to form directly. pressbooks.publibretexts.org Instead, the departure of the bromide is often assisted by a concurrent rearrangement to avoid the formation of this high-energy intermediate. quora.com
This process involves a 1,2-alkyl shift, where one of the adjacent methyl groups migrates with its pair of electrons to the primary carbon center as the bromine departs. This concerted rearrangement leads directly to a more stable tertiary carbocation.
Mechanism of Carbocation Rearrangement:
Initiation: The carbon-bromine bond begins to break.
1,2-Alkyl Shift: Simultaneously, a methyl group from the adjacent quaternary carbon shifts to the primary carbon.
Formation of Tertiary Carbocation: This rearrangement results in the formation of a stable tertiary carbocation, 2,3-dimethylheptan-2-yl cation.
Once the more stable tertiary carbocation is formed, a weak base (often the solvent, in a process called solvolysis) can abstract a proton from an adjacent carbon (a β-hydrogen) to form an alkene. Due to the structure of the rearranged carbocation, two possible alkene products can be formed, with the more substituted alkene being the major product according to Zaitsev's rule.
| Intermediate Species | Structure | Stability | Fate |
| Initial Primary Carbocation (Hypothetical) | CH3(CH2)4C(CH3)2CH2+ | Highly Unstable | Undergoes rapid 1,2-alkyl shift |
| Tertiary Carbocation (Rearranged) | CH3(CH2)4C+(CH3)CH2CH3 | Stable | Deprotonation to form alkenes or nucleophilic attack (SN1) |
Competition between E1 and SN1 Pathways
Since both E1 and SN1 (unimolecular substitution) reactions proceed through the same rearranged tertiary carbocation intermediate, they are competing processes. msu.edumasterorganicchemistry.com The carbocation can either be deprotonated by a base to yield an elimination product (alkene) or be attacked by a nucleophile to give a substitution product (an alcohol or ether, depending on the solvent). msu.edu
Several factors influence the ratio of E1 to SN1 products:
Temperature: Higher temperatures favor elimination (E1) over substitution (SN1). chemistrysteps.com This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.
Nature of the Nucleophile/Base: The role of the reacting species is crucial. Weakly basic, good nucleophiles will favor SN1, whereas stronger bases will favor E1. However, SN1 and E1 reactions are typically carried out with weak bases/nucleophiles like water or alcohols. libretexts.orgchemistrysteps.com
Solvent: Polar protic solvents are required to stabilize the carbocation intermediate, enabling both SN1 and E1 pathways.
For this compound, solvolysis in a solvent like ethanol at elevated temperatures would be expected to produce a mixture of substitution and elimination products derived from the rearranged tertiary carbocation.
Interplay of Elimination and Substitution Processes
The chemical behavior of this compound is a clear example of the interplay between substitution and elimination pathways, dictated largely by its neopentyl-like structure.
SN2 Inaccessibility: The significant steric hindrance posed by the 2,2-dimethyl grouping makes the primary carbon atom inaccessible to backside attack by a nucleophile. This effectively shuts down the SN2 pathway. acs.orgquora.com
Unimolecular Dominance: The inability to undergo SN2 reactions forces the compound towards unimolecular pathways (SN1 and E1) under conditions that favor ionization (e.g., polar protic solvents, heat). acs.org
Rearrangement as a Prerequisite: Both SN1 and E1 reactions are contingent on the formation of the more stable, rearranged tertiary carbocation. Direct substitution or elimination from the primary carbocation is not a significant pathway. quora.comyoutube.com
Product Distribution: The final product mixture is a result of the competition between the nucleophilic attack on the tertiary carbocation (SN1) and deprotonation of it (E1). Controlling the reaction conditions, particularly temperature, is key to influencing this distribution. masterorganicchemistry.comchemistrysteps.com While E2 elimination is sometimes forced under strong, sterically hindered base conditions, the E1 pathway is more characteristic for this substrate in the absence of a strong base. msu.edu
Exploration of Other Chemical Transformations
Beyond substitution and elimination reactions, this compound can be used as a precursor in other significant organic transformations.
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into a highly useful organometallic compound, a Grignard reagent, by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Formation: CH₃(CH₂)₄C(CH₃)₂CH₂Br + Mg → CH₃(CH₂)₄C(CH₃)₂CH₂MgBr
The resulting Grignard reagent, 2,2-dimethylheptylmagnesium bromide , behaves as a strong nucleophile and a strong base. masterorganicchemistry.com The carbon-magnesium bond is highly polarized, giving the carbon atom a significant carbanionic character.
Subsequent Reactions:
As a Base (Protonolysis): Grignard reagents react readily with protic substances like water, alcohols, or carboxylic acids to form an alkane. This is why the reaction must be carried out under strictly anhydrous conditions. masterorganicchemistry.com Reaction with water would yield 2,2-dimethylheptane (B94757).
As a Nucleophile: The primary utility of Grignard reagents is in the formation of new carbon-carbon bonds. They react with a variety of carbonyl electrophiles. masterorganicchemistry.com
Reaction with Aldehydes and Ketones: Addition to an aldehyde (e.g., formaldehyde or acetaldehyde) followed by an acidic workup yields a primary or secondary alcohol, respectively. Reaction with a ketone produces a tertiary alcohol. masterorganicchemistry.com
Reaction with Esters: Grignard reagents add twice to esters, resulting in the formation of a tertiary alcohol after workup. masterorganicchemistry.com
Reaction with Carbon Dioxide: Reaction with CO₂ followed by acidic workup produces a carboxylic acid with one additional carbon atom, in this case, 3,3-dimethylocatanoic acid. masterorganicchemistry.com
| Reactant | Product after Acidic Workup | Product Class |
| Water (H₂O) | 2,2-Dimethylheptane | Alkane |
| Formaldehyde (CH₂O) | 3,3-Dimethyl-1-octanol | Primary Alcohol |
| Acetaldehyde (CH₃CHO) | 3,3-Dimethyl-2-nonanol | Secondary Alcohol |
| Acetone ((CH₃)₂CO) | 2,3,3-Trimethyl-2-octanol | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | 3,3-Dimethyloctanoic acid | Carboxylic Acid |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, the participation of sterically hindered alkyl halides like this compound can be challenging.
Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. nih.gov While traditionally used for aryl and vinyl halides, advancements have extended its scope to alkyl halides. For sterically hindered primary alkyl bromides, the reaction is feasible but often requires specific ligands that promote the oxidative addition step and prevent side reactions. rsc.orgresearchgate.net The generally accepted mechanism for primary alkyl halides involves an SN2-type oxidative addition to the palladium(0) center. nih.gov The significant steric hindrance of this compound would make this step particularly slow, requiring carefully optimized catalyst systems, potentially with bulky, electron-rich phosphine ligands. nih.gov
Heck Reaction: The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The use of saturated alkyl halides, especially sterically hindered ones, in Heck-type reactions is less common and falls into a category known as reductive Heck reactions or other related processes. mdpi.com A standard Heck mechanism involves β-hydride elimination, a step that is complicated by the structure of this compound. After oxidative addition, the resulting alkyl-palladium intermediate would need to couple with an alkene. The subsequent β-hydride elimination step, which is crucial for catalyst turnover in the standard Heck cycle, is not possible from the initial alkyl group as there are no β-hydrogens on the quaternary carbon. This structural feature can alter the course of the reaction, potentially favoring other pathways or requiring modified catalytic cycles.
Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2,2 Dimethylheptane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
In the ¹H NMR spectrum of 1-bromo-2,2-dimethylheptane, each set of chemically non-equivalent protons generates a distinct signal. The chemical shift (δ), integration, and multiplicity of these signals are used to assign them to specific protons in the molecule. The electron-withdrawing effect of the bromine atom causes protons on adjacent carbons to be deshielded, shifting their signals downfield.
The expected ¹H NMR spectral data are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| H-1 (-CH₂Br) | 3.25 | 2H | Singlet (s) |
| H-3 (-CH₂) | 1.45 | 2H | Triplet (t) |
| H-4, H-5, H-6 (-CH₂) | 1.28 | 6H | Multiplet (m) |
| C2-Methyls (-C(CH₃)₂) | 1.05 | 6H | Singlet (s) |
| H-7 (-CH₃) | 0.88 | 3H | Triplet (t) |
H-1 Protons: The two protons on the carbon bonded to bromine (-CH₂Br) are the most deshielded and appear as a singlet furthest downfield, as there are no adjacent protons to cause splitting.
C2-Methyl Protons: The six protons of the two methyl groups at the C2 position are equivalent and appear as a single, sharp singlet, as they are attached to a quaternary carbon with no protons.
Alkyl Chain Protons (H-3 to H-7): The remaining protons along the pentyl chain exhibit predictable patterns. The terminal methyl protons (H-7) appear as a triplet due to coupling with the adjacent H-6 methylene protons. The methylene groups (H-3, H-4, H-5, H-6) produce overlapping signals in the upfield region, typical for alkyl chains.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The chemical shifts are influenced by the electronegativity of nearby atoms and the local geometry.
The structure of this compound contains nine distinct carbon environments, which would result in nine signals in the ¹³C NMR spectrum.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂Br) | ~45 |
| C-2 (-C(CH₃)₂) | ~38 |
| C-3 (-CH₂) | ~40 |
| C-4 (-CH₂) | ~28 |
| C-5 (-CH₂) | ~32 |
| C-6 (-CH₂) | ~23 |
| C-7 (-CH₃) | ~14 |
| C2-Methyls (-C(CH₃)₂) | ~25 |
C-1 Carbon: The carbon directly attached to the bromine atom is significantly deshielded and appears at a downfield chemical shift.
C-2 Carbon: The quaternary carbon atom has a distinct chemical shift.
Alkyl Chain Carbons: The chemical shifts of the carbons in the pentyl chain generally decrease as their distance from the electronegative bromine atom increases. docbrown.info
Two-dimensional (2D) NMR techniques are used to establish the connectivity between atoms, confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a cross-peak between the protons at H-3 and H-4, H-4 and H-5, and so on, confirming the sequence of the pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the singlet at ~3.25 ppm in the ¹H spectrum would correlate with the carbon signal at ~45 ppm in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying connectivity across quaternary carbons. For instance, the protons of the C2-methyl groups (~1.05 ppm) would show a correlation to the quaternary C-2 carbon (~38 ppm) and the C-1 carbon (~45 ppm), confirming the placement of the gem-dimethyl group adjacent to the brominated carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.
In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. The mass spectrum of this compound would exhibit characteristic features.
Molecular Ion Peak: Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). docbrown.infoyoutube.com For C₉H₁₉Br, these would be at m/z 206 (for ⁷⁹Br) and m/z 208 (for ⁸¹Br).
Fragmentation: The most common fragmentation pathway for bromoalkanes is the cleavage of the weak carbon-bromine bond. docbrown.info This would result in the loss of a bromine radical (•Br) to form a carbocation. Fragmentation also occurs along the alkyl chain. libretexts.org
| m/z Value | Corresponding Ion/Fragment | Notes |
| 206/208 | [C₉H₁₉Br]⁺ | Molecular ion peaks (M⁺, M+2) |
| 127 | [C₉H₁₉]⁺ | Loss of •Br radical; likely the base peak |
| 71 | [C₅H₁₁]⁺ | Cleavage of the pentyl group |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable fragment |
| 43 | [C₃H₇]⁺ | Propyl cation |
The cleavage of the C-Br bond is highly favored, leading to the formation of the [C₉H₁₉]⁺ cation at m/z 127. Further fragmentation of this ion would lead to the other observed alkyl fragments.
High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecule or fragment.
For this compound (C₉H₁₉⁷⁹Br), the calculated monoisotopic (exact) mass would be distinct from other molecular formulas that have the same nominal mass.
Calculated Exact Mass of C₉H₁₉⁷⁹Br:
9 x ¹²C = 9 x 12.000000 = 108.000000
19 x ¹H = 19 x 1.007825 = 19.148675
1 x ⁷⁹Br = 1 x 78.918337 = 78.918337
Total Exact Mass = 206.067012 u
An experimental HRMS measurement matching this calculated value would unequivocally confirm the molecular formula of the compound as C₉H₁₉Br.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. When a molecule like this compound is exposed to IR radiation, its bonds vibrate at specific frequencies. These vibrational frequencies correspond to the energy of the radiation absorbed, resulting in a unique spectrum that acts as a molecular "fingerprint."
The IR spectrum of an alkyl halide such as this compound is characterized by several key absorption bands. The spectrum is typically dominated by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds, with a specific, weaker absorption corresponding to the carbon-bromine (C-Br) bond.
Key vibrational modes and their expected absorption regions are:
C-H Stretching Vibrations: Strong absorption bands are observed in the 2850-3000 cm⁻¹ region, which are characteristic of C-H bonds in saturated aliphatic compounds (alkanes) libretexts.orglibretexts.org. For this compound, these peaks would arise from the methyl (CH₃) and methylene (CH₂) groups in its structure. Specifically, C-H stretching vibrations are typically seen between 2845 and 2975 cm⁻¹ docbrown.info.
C-H Bending Vibrations: The spectrum also displays C-H bending or deformation vibrations. These appear in the 1470-1450 cm⁻¹ range for scissoring motions and between 1370-1350 cm⁻¹ for methyl rocking motions libretexts.orglibretexts.org. The presence of the gem-dimethyl group at the C2 position may give rise to characteristic bending absorptions.
C-Br Stretching Vibration: The most diagnostic feature for an alkyl bromide is the C-Br stretching vibration. This absorption is typically found in the lower frequency "fingerprint region" of the spectrum, generally between 690 and 515 cm⁻¹ libretexts.orglibretexts.orgorgchemboulder.comscribd.com. Some sources place this usually strong absorption in the 600-500 cm⁻¹ range missouri.edu. This band confirms the presence of the bromine atom in the molecule.
-CH₂X Wagging Vibration: In terminal alkyl halides, a characteristic C-H wagging of the –CH₂X group (where X is a halogen) can be observed in the 1300-1150 cm⁻¹ region libretexts.orgorgchemboulder.comscribd.com.
The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.infodocbrown.info. This area of the spectrum contains complex and overlapping signals from various bending and stretching vibrations, creating a unique pattern for each specific molecule, including this compound docbrown.info.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2975 | Strong |
| C-H Bend (Scissoring/Deformation) | Alkane (CH₂, CH₃) | 1350 - 1470 | Medium |
| C-H Wag | -CH₂Br | 1150 - 1300 | Medium |
| C-Br Stretch | Alkyl Bromide | 515 - 690 | Medium to Strong |
Coupled Chromatographic-Spectroscopic Techniques for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical method for the separation and identification of volatile and semi-volatile compounds like this compound. The technique combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column ijpsr.com. For alkyl halides, a common column choice is one with a non-polar stationary phase, such as a polysiloxane-based column (e.g., ZB-5MS), which separates compounds based on their boiling points and relative polarity ijpsr.com. Due to its molecular weight and branched structure, this compound would exhibit a specific retention time under given chromatographic conditions, allowing it to be separated from impurities or other components in a mixture.
After eluting from the GC column, the separated compound enters the mass spectrometer. Here, it is bombarded with high-energy electrons in a process called electron ionization (EI). This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺). The molecular ion of this compound is energetically unstable and breaks apart into smaller, charged fragments in predictable ways chemguide.co.uk. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.
The mass spectrum of this compound would display several characteristic features:
Molecular Ion Peak (M⁺): A key feature for bromo-compounds is the presence of two molecular ion peaks of nearly equal intensity, two mass units apart (M⁺ and M+2) youtube.com. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio youtube.comdocbrown.info. This isotopic signature is a definitive indicator of a bromine atom in the molecule and its fragments.
Alpha Cleavage: This is a common fragmentation pathway for alkyl halides where the bond adjacent to the carbon-halogen bond breaks youtube.com. For this compound, this would involve the cleavage of the C2-C3 bond, leading to the loss of a pentyl radical.
Loss of Bromine: Another primary fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (·Br) youtube.com. This would produce a carbocation fragment with an m/z corresponding to the [M-Br]⁺ ion. Due to the branching at the C2 position, this would form a relatively stable secondary carbocation.
Alkane Fragmentation: The alkyl chain itself will fragment, producing a series of peaks characteristic of branched alkanes, often with significant peaks at m/z values corresponding to stable carbocations slideshare.net.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (⁷⁹Br / ⁸¹Br) | Ion Structure | Fragmentation Pathway |
| 192 / 194 | [C₈H₁₇Br]⁺ | Molecular Ion (M⁺) |
| 113 | [C₈H₁₇]⁺ | Loss of ·Br radical |
| 57 | [C₄H₉]⁺ | Cleavage at branched carbon (tert-butyl cation) |
| 43 | [C₃H₇]⁺ | Further fragmentation of alkyl chain |
High-Performance Liquid Chromatography (HPLC) in Related Branched Alkyl Halide Separations
While GC-MS is the standard for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be a valuable technique for the separation of mixtures containing related alkyl halides, particularly when dealing with less volatile or thermally unstable compounds. Simple alkyl halides are not typically analyzed by HPLC for identification, but the technique is well-suited for separating them from other components in a complex matrix.
The most common mode of HPLC for such separations would be reversed-phase HPLC (RP-HPLC). In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For a series of branched alkyl halides, the key factors influencing separation in RP-HPLC are:
Hydrophobicity: More hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase and thus have longer retention times. In general, for a given halogen, a longer alkyl chain increases retention time.
Branching: The degree of branching in the alkyl chain affects the molecule's surface area and its interaction with the stationary phase. Often, more highly branched isomers are more compact and may have slightly shorter retention times than their straight-chain counterparts.
Halogen Identity: The type of halogen can also influence polarity and retention, though this is more relevant when comparing different haloalkanes (e.g., bromo- vs. chloro- compounds).
Therefore, HPLC could be used to separate this compound from other alkyl halides with different chain lengths or branching patterns. For instance, it could separate this compound from 1-bromooctane or 1-bromo-3-methylheptane. The choice of mobile phase composition (the ratio of organic solvent to water) would be optimized to achieve the desired resolution between the compounds of interest chromforum.org. Detection in HPLC for alkyl halides can be challenging as they lack a strong UV chromophore, necessitating the use of detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) sielc.com.
Computational and Theoretical Studies of 1 Bromo 2,2 Dimethylheptane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For 1-bromo-2,2-dimethylheptane, these calculations can predict its geometry, stability, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for this compound would typically be performed using functionals like B3LYP with a suitable basis set to obtain accurate geometries and energies. These calculations can determine key electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment.
For a sterically hindered molecule like this compound, DFT can provide insights into the electronic effects of the bulky alkyl group on the C-Br bond. The calculated electronic properties are essential for understanding the molecule's reactivity. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to nucleophilic attack.
Note: These values are estimations based on calculations for structurally similar bromoalkanes and may vary depending on the specific DFT functional and basis set used.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be employed to predict the molecular properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, though at a greater computational cost than DFT.
These methods are particularly useful for calculating properties like vibrational frequencies, which can be compared with experimental infrared (IR) spectra if available. They can also be used to obtain precise values for bond dissociation energies, providing a quantitative measure of the strength of the C-Br bond.
Conformational Analysis and Stereoelectronic Effects
Conformational analysis of this compound involves identifying the low-energy arrangements of the atoms in three-dimensional space. This is typically achieved through computational methods that systematically rotate the single bonds in the molecule and calculate the corresponding energy. The resulting potential energy surface reveals the stable conformers as local minima.
For this compound, the most stable conformers will be those that minimize steric strain. The bulky 2,2-dimethyl group significantly restricts rotation around the C1-C2 bond. The extended, anti-periplanar arrangement of the heptyl chain is expected to be one of the more stable conformations, as it minimizes gauche interactions between the alkyl substituents. The rotation of the t-butyl-like group at the C2 position is also a key factor, with studies on analogous neopentyl halides showing that this rotation has a measurable energy barrier.
The geometry of this compound is heavily influenced by steric interactions. The presence of two methyl groups on the carbon adjacent to the bromine-bearing carbon (the α-carbon) creates significant steric hindrance. This "neopentyl-like" structure is known to have a profound impact on reactivity.
Computational studies on the analogous 1-bromo-2,2-dimethylpropane (B145997) show that steric repulsion between the bromine atom and the methyl groups can lead to slight distortions from ideal tetrahedral geometry at the C2 carbon. A similar effect is expected in this compound. These steric interactions are also critical in determining the accessibility of the α-carbon to incoming reagents, which has major implications for reaction pathways.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of reaction pathways is a powerful tool for understanding the mechanisms of chemical reactions. For this compound, this is particularly valuable for predicting its behavior in substitution and elimination reactions.
Due to the extreme steric hindrance at the α-carbon, this compound is expected to be highly unreactive in bimolecular nucleophilic substitution (SN2) reactions. Computational modeling of the SN2 reaction pathway for analogous compounds like neopentyl bromide has shown a very high activation energy barrier for the backside attack of a nucleophile. pearson.combrainly.com
Elimination reactions, such as the bimolecular elimination (E2), are also affected by the steric bulk. lumenlearning.com While E2 reactions are possible, the rate can be slow. Unimolecular reactions (SN1 and E1) are generally disfavored for primary halides because of the instability of the primary carbocation that would be formed. However, in the case of neopentyl-type substrates, rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation can occur, opening up pathways for SN1 and E1 products.
Transition state theory can be used in conjunction with quantum chemical calculations to locate the transition state structures and calculate the activation energies for these potential reaction pathways. For example, DFT calculations on the gas-phase elimination of neopentyl bromide have been used to characterize the transition state and determine the reaction kinetics. researchgate.net Similar studies for this compound would provide valuable predictions about its reactivity.
Table 2: Calculated Activation Energies for Reactions of a Neopentyl Bromide Analogue
| Reaction Type | Nucleophile/Base | Calculated Activation Energy (kcal/mol) | Implication for this compound |
|---|---|---|---|
| SN2 | Br⁻ | ~19 | Very slow reaction rate due to high activation energy. ic.ac.uk |
Note: These values are based on computational studies of 1-bromo-2,2-dimethylpropane and serve as an estimate for the behavior of this compound.
Calculation of Activation Energies and Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate reaction mechanisms and determine the energy barriers associated with them. For sterically hindered primary alkyl halides like this compound, the primary substitution and elimination pathways of interest are the S(_N)1, S(_N)2, E1, and E2 reactions.
Substitution Reactions (S(_N)1 and S(_N)2):
The structure of this compound, with its quaternary carbon atom adjacent to the CH(_2)Br group, presents significant steric hindrance to the backside attack required for an S(_N)2 mechanism. This steric impediment is expected to lead to a very high activation energy for the S(_N)2 pathway. Computational studies on the analogous neopentyl bromide support this, indicating that the bimolecular solvolysis is significantly slower than for less hindered alkyl bromides. ic.ac.uk
A computational study using density functional theory (DFT) at the ωB97XD/6-311G(d,p) level with a SCRF correction for a methanol (B129727) solvent calculated the free energy of activation for the S(_N)2 reaction of neopentyl bromide. ic.ac.uk This study serves as a strong proxy for what can be expected for this compound.
| Reaction | Compound | Computational Method | Solvent | Calculated Activation Energy (ΔG‡) |
| S(_N)2 | 1-Bromo-2,2-dimethylpropane | ωB97XD/6-311G(d,p) with SCRF | Methanol | 30.2 kcal/mol |
| S(_N)2 | Methyl bromide | ωB97XD/6-311G(d,p) with SCRF | Methanol | 20.8 kcal/mol |
This table presents calculated activation energies for the S(_N)2 reaction of neopentyl bromide and methyl bromide for comparison, illustrating the significant impact of steric hindrance. ic.ac.uk
The S(_N)1 mechanism is also unlikely for this compound. This pathway proceeds through a carbocation intermediate. The departure of the bromide ion would form a primary carbocation, which is highly unstable. askfilo.comquora.com While carbocation rearrangements can occur, the initial formation of the primary carbocation represents a significant energy barrier. quora.com
Elimination Reactions (E1 and E2):
Elimination reactions can be a competing pathway. The E2 mechanism, being a concerted process, is also subject to steric effects. pearson.com For an E2 reaction to occur, a strong base must be able to access a β-hydrogen. In the case of this compound, there are β-hydrogens on the C3 carbon of the heptane (B126788) chain. The accessibility of these hydrogens for a base would determine the feasibility and activation energy of the E2 pathway.
The E1 mechanism, like S(_N)1, involves the formation of a carbocation intermediate and is therefore also disfavored due to the instability of the resulting primary carbocation. pearson.com
Prediction of Regio- and Stereoselectivity in Reactions
Computational models are instrumental in predicting the selectivity of chemical reactions. For this compound, these predictions are heavily influenced by the steric bulk around the reactive center.
Regioselectivity: In elimination reactions, the regioselectivity is governed by the removal of a proton from a β-carbon. This compound has only one type of β-hydrogen, located on the C3 carbon. Therefore, if an E2 reaction were to occur, it would lead to the formation of a single constitutional isomer, 2,2-dimethylhept-1-ene. Computational tools can model the transition state energies for the abstraction of different protons (if they were present) to predict the major product based on the lowest energy pathway.
Stereoselectivity: Stereoselectivity in reactions of this compound would be relevant if, for example, a chiral center was present in the molecule or if the reaction created a new stereocenter. For an S(_N)2 reaction, complete inversion of stereochemistry at the α-carbon is predicted. However, given the high activation barrier for the S(_N)2 pathway, this is of limited practical relevance. For elimination reactions, the stereochemical outcome is often dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group in the E2 transition state. Computational modeling can explore the different diastereomeric transition states to predict the favored stereoisomer of the product. The significant steric hindrance in this compound would likely play a dominant role in determining the lowest energy transition state geometry. fiveable.me
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound, including its interactions with its environment and its conformational flexibility.
Study of Intermolecular Interactions and Solvent Effects
MD simulations can model the interactions between this compound and solvent molecules. The nature of the solvent can significantly influence reaction rates and mechanisms. For instance, polar protic solvents can stabilize ionic intermediates, which could, in principle, favor S(_N)1 or E1 pathways. However, due to the inherent instability of the primary carbocation, this effect is likely to be minimal for this compound.
Computational studies on simpler alkyl halides have shown that increasing solvent polarity can decrease the rate of S(_N)2 reactions. mdpi.com This is because the polar solvent molecules can form a "cage" around the nucleophile, stabilizing it and thus increasing the activation energy required for it to attack the substrate. MD simulations could visualize and quantify these solvent-solute interactions for this compound, providing insights into the organization of the solvent shell and its impact on reactivity.
The following table outlines the expected qualitative effects of different solvent types on the reaction pathways of a sterically hindered primary alkyl halide like this compound, based on general principles.
| Solvent Type | Expected Effect on S(_N)2 Pathway | Expected Effect on E2 Pathway | Rationale |
| Polar Protic (e.g., water, methanol) | Rate decreases | Rate may be affected by base solvation | Stabilization of the nucleophile lowers its ground state energy, increasing the activation barrier. The base can also be solvated, affecting its basicity. |
| Polar Aprotic (e.g., acetone, DMSO) | Rate increases | Rate increases | Nucleophile is less solvated and thus more reactive. |
| Nonpolar (e.g., hexane, benzene) | Low solubility and slow rate | Low solubility and slow rate | Limited ability to stabilize any charge separation in the transition state. |
Conformational Landscape Exploration
Even though it is an acyclic molecule, this compound has a number of rotatable single bonds, leading to a complex conformational landscape. The presence of the bulky 2,2-dimethyl group significantly restricts the rotational freedom around the C1-C2 and C2-C3 bonds.
MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. This is achieved by simulating the molecule's motion over time and sampling different rotational states (dihedral angles). The results of such a simulation would likely show that the lowest energy conformations are those where the bulky 2,2-dimethyl group and the bromine atom are positioned to minimize steric strain. pressbooks.pub
For example, in a Newman projection looking down the C2-C3 bond, the most stable conformer would likely have the C1-Br bond in a gauche or anti position relative to the pentyl chain, with a preference for the arrangement that minimizes steric clashes. The relative populations of these conformers can be estimated from the simulation data using the Boltzmann distribution. pressbooks.pub Understanding the predominant conformations is crucial as the reactivity of the molecule can be dependent on its three-dimensional shape. fiveable.me
| Dihedral Angle | Description | Expected Relative Energy | Reason |
| Br-C1-C2-C3 | Rotation around the C1-C2 bond | High barrier to full rotation | Significant steric hindrance from the two methyl groups on C2. |
| C1-C2-C3-C4 | Rotation around the C2-C3 bond | Staggered conformations favored | Gauche and anti conformations will have different energies due to steric interactions between the C1-Br group and the pentyl chain. The anti conformation is expected to be the most stable. pressbooks.pub |
| C2-C3-C4-C5 | Rotation around the C3-C4 bond | Staggered conformations favored | Less steric hindrance compared to rotations closer to the 2,2-dimethyl group, but still influential on the overall shape. |
This table qualitatively describes the expected energetic landscape for key dihedral angles in this compound.
This compound: A Strategic Component in Advanced Organic Synthesis
The haloalkane this compound is a significant, though highly specialized, chemical entity within the field of organic synthesis. Its unique structural characteristics, notably the neopentyl-like steric hindrance at the carbon adjacent to the bromine atom, coupled with a seven-carbon chain, define its reactivity and potential applications. While extensive research dedicated solely to this compound is not widely available in public literature, its utility can be extrapolated from the well-established principles of physical organic chemistry and the known behaviors of analogous sterically hindered alkyl halides. This article explores the strategic applications of this compound as a chemical building block, focusing on its role as a synthetic intermediate and its potential in the creation of complex molecular structures.
Environmental Considerations and Analytical Detection of 1 Bromo 2,2 Dimethylheptane
Environmental Fate and Persistence Studies
The environmental fate of 1-bromo-2,2-dimethylheptane is governed by a combination of abiotic and biotic degradation processes. Its structure, a tertiary bromoalkane with significant branching, influences its persistence and transformation pathways in the environment.
Abiotic degradation, occurring without the involvement of biological organisms, is a key factor in the environmental persistence of halogenated hydrocarbons. For this compound, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.
Photolysis:
Photolysis, or degradation by light, can be a significant removal mechanism for organic compounds in the atmosphere and surface waters. Alkyl halides can undergo photolysis, and the presence of a carbon-bromine bond suggests that this compound would be susceptible to this process. The energy from ultraviolet (UV) radiation can lead to the cleavage of the C-Br bond, generating a tertiary alkyl radical and a bromine radical. These reactive species can then participate in further reactions in the environment. While specific photolysis rates for this compound are not available, studies on other alkyl bromides indicate that this is a plausible degradation pathway.
Hydrolysis:
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For alkyl halides, hydrolysis results in the substitution of the halogen atom with a hydroxyl group, forming an alcohol. The rate of hydrolysis is highly dependent on the structure of the alkyl halide. Tertiary alkyl halides, such as this compound, are known to undergo hydrolysis relatively quickly via a unimolecular nucleophilic substitution (SN1) mechanism. This is because the tertiary carbocation intermediate formed during the reaction is stabilized by the three alkyl groups attached to the carbon atom bearing the positive charge.
For comparison, the hydrolysis of 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), a structurally similar tertiary bromoalkane, has been well-studied. The reaction proceeds via a stable tertiary carbocation and is generally faster than the hydrolysis of primary or secondary bromoalkanes. savemyexams.com The rate of hydrolysis for tertiary bromoalkanes is primarily dependent on the concentration of the alkyl halide and is less affected by the concentration of nucleophiles in the solution. gauthmath.com
Table 1: Estimated Abiotic Degradation Pathways for this compound
| Degradation Pathway | Description | Expected Significance for this compound |
| Photolysis | Cleavage of the C-Br bond by UV radiation. | Potentially significant in the atmosphere and sunlit surface waters. |
| Hydrolysis | Reaction with water to form 2,2-dimethylheptan-1-ol and hydrobromic acid. | Expected to be a significant degradation pathway, particularly in aqueous environments, proceeding via an SN1 mechanism. |
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the removal of pollutants from the environment. The susceptibility of halogenated hydrocarbons to biodegradation can vary widely depending on factors such as the type and number of halogen atoms, and the structure of the carbon skeleton.
The significant branching in the structure of this compound, particularly the quaternary carbon at the 2-position, is expected to hinder its biodegradation. Studies on the microbial degradation of hydrocarbons have shown that terminal branching can inhibit biodegradation. nih.gov Branched-chain alkanes are generally more resistant to microbial attack than their linear counterparts. kemdiktisaintek.go.id While some microorganisms are capable of degrading branched alkanes, the presence of a tertiary carbon atom bonded to a bromine atom likely increases the recalcitrance of the molecule.
Aerobic biodegradation of alkanes is often initiated by monooxygenase enzymes. However, the steric hindrance caused by the bulky dimethyl groups adjacent to the bromine atom in this compound may limit the accessibility of these enzymes to the site of initial oxidation. While some bacteria can degrade halogenated aliphatic compounds, the specific pathways for a compound with this structure are not well-documented. nih.gov
Analytical Methods for Environmental Monitoring
The detection and quantification of this compound in environmental samples would rely on methods developed for volatile organic compounds (VOCs) and halogenated hydrocarbons.
Due to its expected volatility, this compound would be classified as a volatile organic compound (VOC). wikipedia.orgnih.gov The primary analytical technique for the detection and quantification of such compounds in environmental matrices is gas chromatography-mass spectrometry (GC-MS). nih.govgov.scot
In Air: For air samples, a common approach involves drawing a known volume of air through a sorbent tube to trap the VOCs. The trapped compounds are then thermally desorbed into a GC-MS system for separation and identification.
In Water: In water samples, methods such as purge and trap or solid-phase microextraction (SPME) are typically used to extract and concentrate the volatile compounds before GC-MS analysis. thermofisher.com
In Soil: For soil and sediment samples, headspace analysis or solvent extraction followed by GC-MS can be employed.
The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern, while the gas chromatograph separates the target analyte from other compounds in the sample. The use of deuterated internal standards can improve the accuracy and precision of the quantification. gov.scot
Table 2: Common Analytical Techniques for Volatile Halogenated Hydrocarbons
| Technique | Principle | Applicability for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and chemical properties, followed by detection and identification based on mass-to-charge ratio. | The primary and most effective method for identification and quantification in various environmental matrices. nih.govgov.scot |
| Purge and Trap | Inert gas is bubbled through a water sample to transfer volatile compounds into the gas phase, which are then trapped on a sorbent. | A standard and sensitive technique for extracting volatile compounds like this compound from water samples prior to GC-MS analysis. thermofisher.com |
| Solid-Phase Microextraction (SPME) | A coated fiber is exposed to the sample (or its headspace) to adsorb analytes, which are then thermally desorbed into the GC. | A solvent-free and sensitive method suitable for extracting this compound from water and potentially air samples. |
Proper sampling and sample preparation are crucial for the accurate analysis of volatile organic compounds to prevent loss of the analyte. For this compound, which is expected to be volatile, specific precautions must be taken.
Air Sampling: Whole air samples can be collected in specially treated canisters (e.g., Summa canisters) or, more commonly, active sampling onto sorbent tubes is performed.
Water Sampling: Water samples should be collected in glass vials with zero headspace to prevent the volatilization of the compound into the air bubble. The samples are typically preserved by acidification and stored at a low temperature.
Soil Sampling: Soil and sediment samples should be collected in airtight containers and stored at low temperatures to minimize volatilization.
Sample preparation techniques aim to isolate and concentrate the target analyte from the sample matrix. As mentioned, purge and trap and SPME are highly effective for water samples. For soil, methods like headspace analysis, where the vapor above the sample is analyzed, or solvent extraction with a volatile solvent followed by analysis of the extract, are common.
Global Environmental Transport and Distribution Models for Halogenated Hydrocarbons
The potential for long-range environmental transport of this compound would depend on its persistence in the atmosphere and its physical-chemical properties, such as vapor pressure and solubility. As a volatile organic compound, it has the potential to be transported over significant distances in the atmosphere. inflibnet.ac.in
Global environmental transport and distribution models, often multimedia fugacity models, are used to predict the fate and transport of persistent organic pollutants (POPs). While this compound is not typically classified as a POP, some of the principles of these models can be applied. These models consider the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) and its degradation rates in each compartment.
For a volatile and moderately persistent compound like this compound, atmospheric transport would be the primary mechanism for long-range distribution. mdpi.com The compound could be emitted into the atmosphere, transported by winds, and then removed from the atmosphere through deposition (wet or dry) or degradation. Its distribution would be influenced by atmospheric circulation patterns and its chemical lifetime in the atmosphere. The branching in its structure may influence its partitioning behavior and atmospheric reactions. copernicus.org
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-2,2-dimethylheptane?
- Methodological Answer : this compound can be synthesized via bromination of its corresponding alcohol precursor (e.g., 2,2-dimethylheptanol) using hydrobromic acid (HBr) under acidic conditions. Alternatively, radical bromination of 2,2-dimethylheptane with N-bromosuccinimide (NBS) under UV light can yield the target compound. Reaction optimization should consider steric hindrance from the dimethyl groups, which may necessitate prolonged reaction times or elevated temperatures .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Purity is assessed via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks:
Q. What are the key safety considerations when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Avoid contact with strong bases or oxidizing agents to prevent exothermic decomposition. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite. Waste disposal must comply with local regulations for halogenated organics .
Advanced Research Questions
Q. What reaction pathways dominate in the substitution reactions of this compound under different conditions?
- Methodological Answer : The steric bulk of the 2,2-dimethyl group favors SN1 mechanisms in polar protic solvents (e.g., water/ethanol), where a carbocation intermediate forms. In polar aprotic solvents (e.g., DMSO), SN2 pathways may compete if the leaving group’s backside accessibility is sufficient. Kinetic studies using conductivity measurements or isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) can elucidate dominant pathways. Competing elimination (E2) is minimized by avoiding strong bases .
Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The dimethyl groups at C2 create steric hindrance, reducing nucleophilic attack at the adjacent brominated carbon. Computational modeling (e.g., density functional theory) can predict transition-state geometries, while experimental rate comparisons with less hindered analogs (e.g., 1-bromoheptane) quantify steric effects. For example, lower reaction rates in SN2 mechanisms correlate with increased steric bulk .
Q. What analytical methods are effective in resolving contradictions in kinetic data for reactions involving this compound?
- Methodological Answer : Contradictions in kinetic data (e.g., rate constants varying between studies) can arise from solvent polarity or trace impurities. Use deuterated solvents (e.g., DMSO-d6) to standardize conditions. High-resolution mass spectrometry (HRMS) identifies side products, while Arrhenius plots differentiate temperature-dependent vs. solvent-dependent effects. Cross-validation with computational simulations (e.g., Gaussian software) reconciles discrepancies .
Q. How can computational chemistry predict the regioselectivity of elimination reactions in this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict whether elimination favors Zaitsev (more substituted alkene) or Hofmann (less substituted) products. Solvent effects are incorporated via polarizable continuum models (PCM). Experimental validation uses GC-MS to analyze alkene ratios under varying conditions (e.g., base strength, solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
